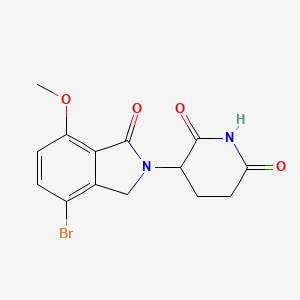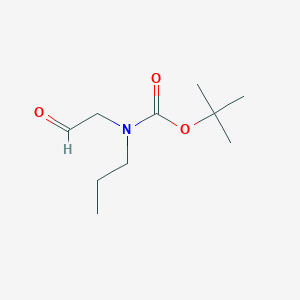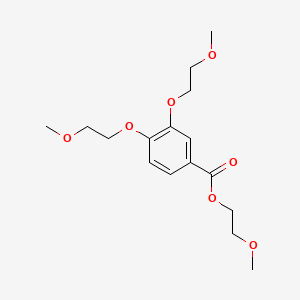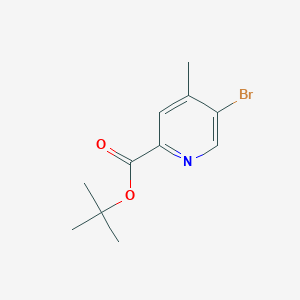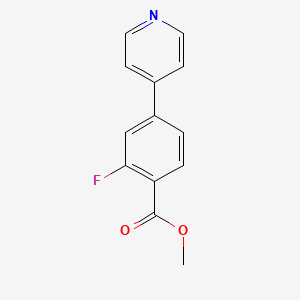
Methyl 2-fluoro-4-(pyridin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-fluoro-4-(pyridin-4-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom at the second position and a pyridin-4-yl group at the fourth position on the benzoate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-4-(pyridin-4-yl)benzoate typically involves the esterification of 2-fluoro-4-(pyridin-4-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-fluoro-4-(pyridin-4-yl)benzoate can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyridin-4-yl group can undergo oxidation to form N-oxides.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid can be used for the oxidation of the pyridin-4-yl group.
Major Products Formed
Substitution: Products with different substituents replacing the fluorine atom.
Reduction: Methyl 2-fluoro-4-(pyridin-4-yl)benzyl alcohol.
Oxidation: this compound N-oxide.
Aplicaciones Científicas De Investigación
Methyl 2-fluoro-4-(pyridin-4-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in studies involving biological systems, helping to elucidate mechanisms of action or interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of methyl 2-fluoro-4-(pyridin-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties, which influence the overall electronic distribution within the molecule.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-fluoro-2-(pyridin-4-yl)benzoate: Similar structure but with different substitution pattern.
Methyl 2-chloro-4-(pyridin-4-yl)benzoate: Chlorine atom instead of fluorine.
Methyl 2-fluoro-4-(pyridin-3-yl)benzoate: Pyridin-3-yl group instead of pyridin-4-yl.
Uniqueness
Methyl 2-fluoro-4-(pyridin-4-yl)benzoate is unique due to the specific positioning of the fluorine and pyridin-4-yl groups, which can significantly influence its reactivity and interactions with other molecules. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
methyl 2-fluoro-4-pyridin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-13(16)11-3-2-10(8-12(11)14)9-4-6-15-7-5-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBHRAHROWUGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
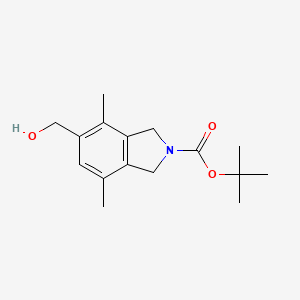

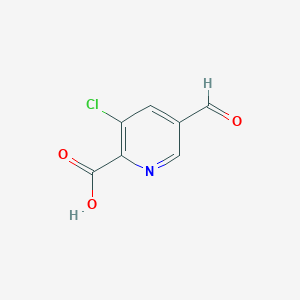
![2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13911831.png)
![7-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B13911839.png)


![2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride](/img/structure/B13911847.png)
